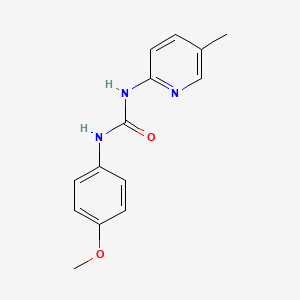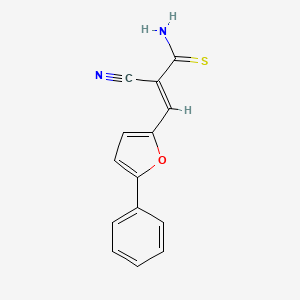
N-(2-hydroxyphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyphenyl)-8-quinolinesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of 8-hydroxyquinoline and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-hydroxyphenyl)-8-quinolinesulfonamide is based on its ability to chelate metal ions. It forms a complex with metal ions, which can then interact with biological targets such as enzymes and receptors. This interaction can lead to various biochemical and physiological effects, depending on the specific target and metal ion involved.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of N-(2-hydroxyphenyl)-8-quinolinesulfonamide is its fluorescent properties, which make it a useful probe for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it a readily available compound for scientific research. However, one limitation is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(2-hydroxyphenyl)-8-quinolinesulfonamide in scientific research. One direction is the development of new fluorescent probes based on its structure for detecting metal ions with higher sensitivity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer and bacterial infections. Additionally, the use of this compound in combination with other compounds or therapies could lead to synergistic effects and improved treatment outcomes.
合成法
N-(2-hydroxyphenyl)-8-quinolinesulfonamide can be synthesized by reacting 8-hydroxyquinoline with 2-aminophenol and sulfonating the resulting product with sulfuric acid. The final product is obtained after purification through recrystallization. The synthesis method is relatively simple and can be easily scaled up for industrial production.
科学的研究の応用
N-(2-hydroxyphenyl)-8-quinolinesulfonamide has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as zinc, copper, and iron. It has also been used as a chelating agent for metal ions and as a ligand for various biological targets. In addition, it has been found to have antimicrobial and anticancer properties, making it a potential candidate for drug development.
特性
IUPAC Name |
N-(2-hydroxyphenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13-8-2-1-7-12(13)17-21(19,20)14-9-3-5-11-6-4-10-16-15(11)14/h1-10,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLHQVUJQRPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)



![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)

![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)